molecular formula C19H12FN3O3 B11303410 N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide

Cat. No.: B11303410
M. Wt: 349.3 g/mol
InChI Key: HLXKUGKOFSNRRP-UHFFFAOYSA-N
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Description

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a furan ring, a fluorophenyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile oxide under appropriate conditions.

    Introduction of the fluorophenyl group: This step involves the coupling of the oxadiazole intermediate with a fluorophenyl derivative using a suitable catalyst, such as copper(I) iodide.

    Formation of the furan ring: The final step involves the cyclization of the intermediate with a furan derivative to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.

Scientific Research Applications

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: The compound is used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide can be compared with other similar compounds, such as:

    N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide: The presence of a methyl group instead of a fluorophenyl group can also lead to variations in activity and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H12FN3O3

Molecular Weight

349.3 g/mol

IUPAC Name

N-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H12FN3O3/c20-13-9-7-12(8-10-13)17-22-19(26-23-17)14-4-1-2-5-15(14)21-18(24)16-6-3-11-25-16/h1-11H,(H,21,24)

InChI Key

HLXKUGKOFSNRRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CO4

Origin of Product

United States

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